5-(4-bromobenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
5-(4-bromobenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the bromobenzyl group: This step might involve a nucleophilic substitution reaction where a bromobenzyl halide reacts with the pyrimidinone core.
Attachment of the ethylpiperazine group: This can be done through a nucleophilic substitution reaction where the ethylpiperazine reacts with a suitable leaving group on the pyrimidinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the pyrimidinone core.
Reduction: Reduction reactions could potentially reduce the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a ligand in biochemical assays.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(4-bromobenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorobenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one
- 5-(4-fluorobenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one
- 5-(4-methylbenzyl)-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one
Uniqueness
The presence of the bromine atom in the bromobenzyl group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, compared to its chloro, fluoro, or methyl analogs.
Properties
Molecular Formula |
C18H23BrN4O |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-(4-ethylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H23BrN4O/c1-3-22-8-10-23(11-9-22)18-20-13(2)16(17(24)21-18)12-14-4-6-15(19)7-5-14/h4-7H,3,8-12H2,1-2H3,(H,20,21,24) |
InChI Key |
MFJXCLZHNAPZJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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